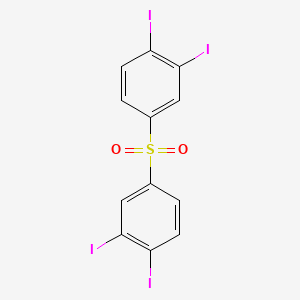
1,1'-Sulfonylbis(3,4-diiodobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(3,4-diiodobenzene) is an organosulfur compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3,4-diiodobenzene) typically involves the iodination of a precursor compound, such as 3,4-diiodobenzene, followed by the introduction of a sulfonyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the iodination, followed by sulfonylation using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 1,1’-Sulfonylbis(3,4-diiodobenzene) may involve large-scale iodination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfonylbis(3,4-diiodobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,1’-Sulfonylbis(3,4-diiodobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(3,4-diiodobenzene) involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The iodine atoms can participate in halogen bonding, affecting the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diiodobenzene: A simpler compound with two iodine atoms on a benzene ring, lacking the sulfonyl group.
1,1’-Sulfonylbis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of iodine atoms.
Uniqueness
1,1’-Sulfonylbis(3,4-diiodobenzene) is unique due to the presence of both iodine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
130367-99-6 |
|---|---|
Formule moléculaire |
C12H6I4O2S |
Poids moléculaire |
721.86 g/mol |
Nom IUPAC |
4-(3,4-diiodophenyl)sulfonyl-1,2-diiodobenzene |
InChI |
InChI=1S/C12H6I4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H |
Clé InChI |
NJFBIVPOHTXVGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)I)I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

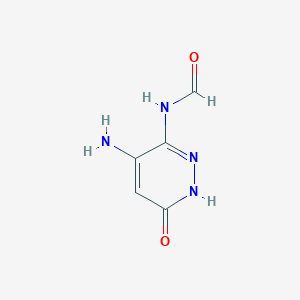
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
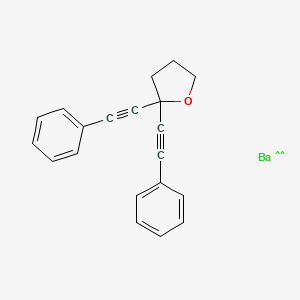
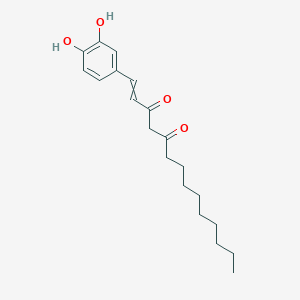


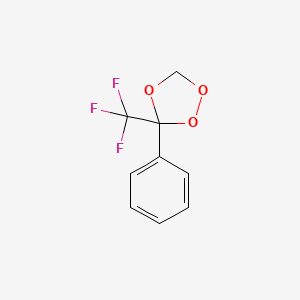
-lambda~5~-phosphane](/img/structure/B14278566.png)
